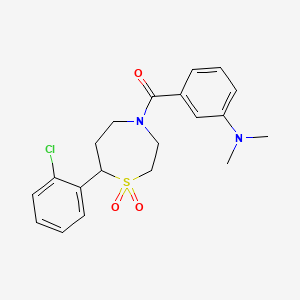
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule that features a thiazepane ring, a chlorophenyl group, and a dimethylaminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzene, thiazepane derivatives, and dimethylaminobenzene.
Formation of Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a sulfur-containing reagent.
Attachment of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the chlorine atom acts as a leaving group.
Formation of Methanone Linkage: The methanone linkage is formed through a condensation reaction between the thiazepane derivative and the dimethylaminobenzene derivative.
Industrial Production Methods
In an industrial setting,
生物活性
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule with a complex structure that includes a thiazepane ring and various functional groups. Its unique composition suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C17H18ClN3O3S with a molecular weight of approximately 371.82 g/mol. The presence of the chlorophenyl and dimethylaminophenyl groups may enhance its biological activity and influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₃S |
| Molecular Weight | 371.82 g/mol |
| Structure Features | Thiazepane ring, dioxido group, chlorophenyl group |
The biological activity of this compound is likely linked to its ability to interact with specific biological targets. Compounds with similar structural motifs have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Thiazepane derivatives are known for their potential to inhibit bacterial growth.
- Anticancer Properties : The compound's structure suggests it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various pathogenic bacteria and fungi.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazepane derivatives. For instance, a study demonstrated that compounds with similar structures could induce apoptosis in human cancer cell lines through the activation of caspase pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of a thiazepane derivative against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
-
Case Study on Anticancer Mechanisms :
- In another investigation, a related thiazepane compound was tested on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 20 µM, suggesting effective cytotoxicity.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the chlorophenyl or dimethylaminophenyl groups can significantly alter the compound's biological activity. For instance, increasing the electron-donating capacity of substituents has been correlated with enhanced anticancer effects.
属性
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLYSXMQBWZBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













